2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of many larger biomolecules, including the nucleotide bases uracil, cytosine, and thymine, which are components of RNA and DNA .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of an amine with a carbonyl compound or ketone . A series of novel pyrimidine derivatives can be designed and synthesized for potential biological activities .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be confirmed using various spectroscopic techniques, including FTIR, NMR, and Mass Spectrometry .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. For example, the melting point, solubility, and spectral properties can all differ .
Scientific Research Applications
1. Synthesis and Biological Activity
- The compound 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and biological activities. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives, closely related to your compound of interest, have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), with applications in cancer therapy (Wang et al., 2004).
2. Antibacterial and Antifungal Properties
- Research has also shown that thiazolo[2,3-b]pyrimidinone derivatives, which share a similar structure, exhibit moderate to excellent growth inhibition of bacteria and fungi, highlighting their potential as antimicrobial agents (Ashok et al., 2007).
3. Application in Synthesis of Novel Compounds
- These compounds are also used as key intermediates in the synthesis of novel derivatives with varied biological activities. For instance, the synthesis of 2,7-disubstituted 5H-1,3,4-thiadiazolo[3,-2-a]pyrimidin-5-ones from reactions involving similar compounds has been documented, showcasing their versatility in chemical synthesis (Tsuji & Takenaka, 1982).
4. Inhibitory Effects on Enzymes and Receptors
- Derivatives of this compound have been studied for their inhibitory effects on various enzymes and receptors. For example, certain derivatives have shown inhibitory activity against the YycG histidine kinase, which is significant in the context of antibacterial and anti-biofilm activities (Zhao et al., 2014).
5. Role in Antihypertensive and Antitumor Agents
- N-3-substituted pyrimidinones, related to the compound , have been explored as antihypertensive agents due to their affinity for angiotensin II receptors, demonstrating the potential of these compounds in cardiovascular drug development (Salimbeni et al., 1995).
6. Antifungal Effects
- Studies on 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives, structurally akin to your compound of interest, have shown significant antifungal effects against various fungi, highlighting the potential application in antifungal therapy (Jafar et al., 2017).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, are known to interact with various biological targets, including protein kinases .
Mode of Action
Pyrimidine derivatives are known to exert their biological effects through different mechanisms, such as inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Pyrimidine derivatives are known to influence various biological pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .
Result of Action
Pyrimidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .
Cellular Effects
It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-pyrimidin-2-yl-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2S/c12-8(13)5-4-14-7(11-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEFSHGKRSIMSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653257 | |
Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014631-26-5 | |
Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.